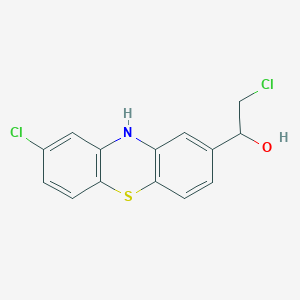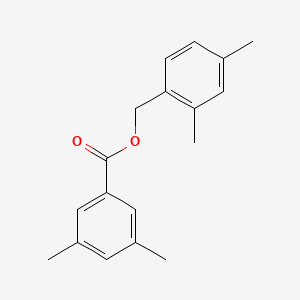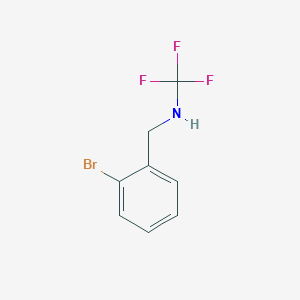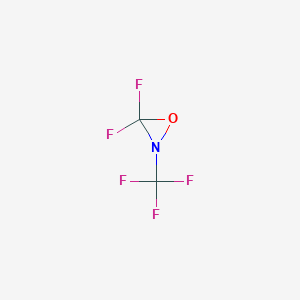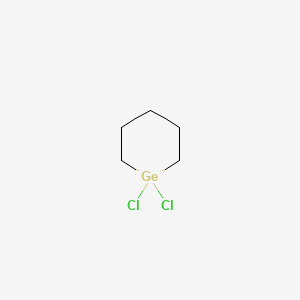
1,1-Dichlorogerminane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichlorogerminane is an organogermanium compound characterized by the presence of two chlorine atoms attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichlorogerminane can be synthesized through the reaction of germanium tetrachloride with suitable reducing agents. One common method involves the reduction of germanium tetrachloride with lithium aluminum hydride in an ether solvent. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dichlorogerminane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form germane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of germanium oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with various functional groups.
Reduction Reactions: Formation of germane derivatives.
Oxidation Reactions: Formation of germanium oxides.
科学的研究の応用
1,1-Dichlorogerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 1,1-Dichlorogerminane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with other molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Trichlorogermane: Similar in structure but contains three chlorine atoms attached to the germanium atom.
Trimethylgermane: Contains three methyl groups attached to the germanium atom instead of chlorine atoms.
Dichlorogermylene: A related compound with a different bonding arrangement and reactivity.
Uniqueness of 1,1-Dichlorogerminane
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
56438-28-9 |
|---|---|
分子式 |
C5H10Cl2Ge |
分子量 |
213.67 g/mol |
IUPAC名 |
1,1-dichlorogerminane |
InChI |
InChI=1S/C5H10Cl2Ge/c6-8(7)4-2-1-3-5-8/h1-5H2 |
InChIキー |
SSIZCVRCMFVPRX-UHFFFAOYSA-N |
正規SMILES |
C1CC[Ge](CC1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)

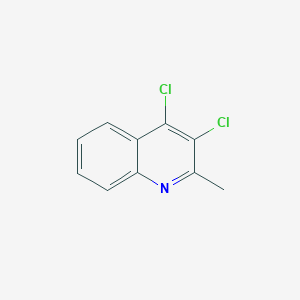
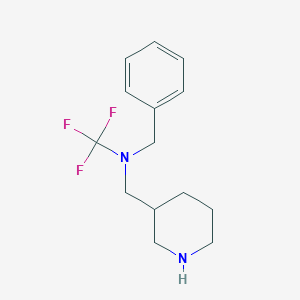



![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
